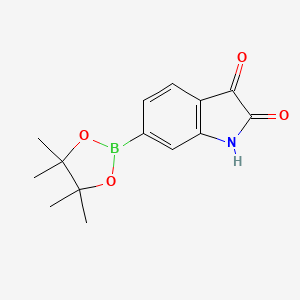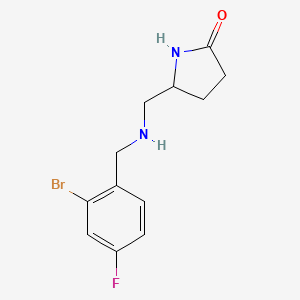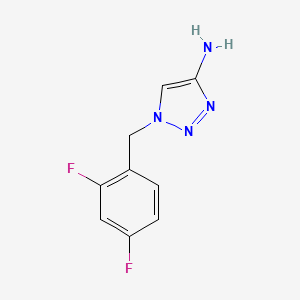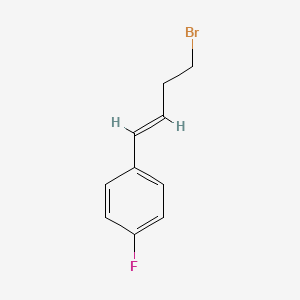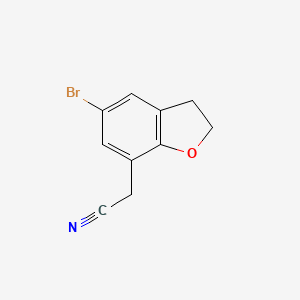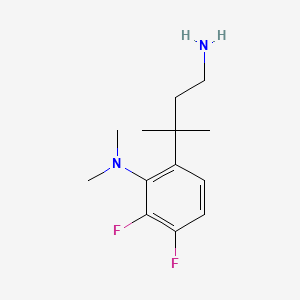
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline is an organic compound with a complex structure that includes both fluorine and amino groups
Métodos De Preparación
The synthesis of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with a difluoroaniline derivative, which is then subjected to alkylation and amination reactions to introduce the amino and methylbutan-2-yl groups. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and pathways, which can be harnessed for therapeutic purposes.
Comparación Con Compuestos Similares
Similar compounds to 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline include:
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate: Used in the synthesis of biologically active compounds.
tert-butyl (4-amino-2-methylbutan-2-yl) (methyl)carbamate: Known for its versatility in chemical reactions.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C13H20F2N2 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C13H20F2N2/c1-13(2,7-8-16)9-5-6-10(14)11(15)12(9)17(3)4/h5-6H,7-8,16H2,1-4H3 |
Clave InChI |
UURWVHWLBLBLFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN)C1=C(C(=C(C=C1)F)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



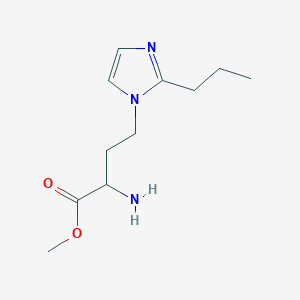

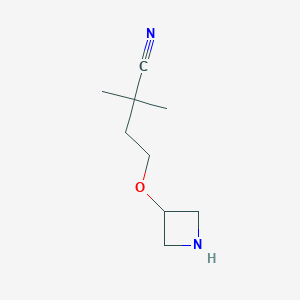
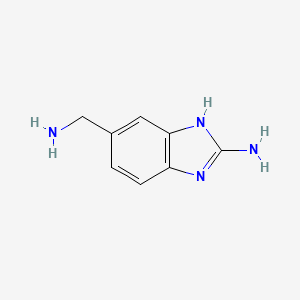
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
